DUPA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

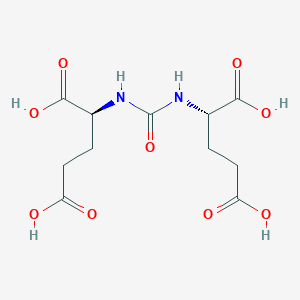

IUPAC Name |

(2S)-2-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAPXKSPJAZNGO-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Prostate-Specific Membrane Antigen (PSMA) Binding Affinity of DUPA

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding characteristics of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a foundational small-molecule ligand targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII) or N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a transmembrane protein significantly overexpressed in prostate cancer cells, making it a premier target for diagnostic imaging and targeted therapy.[1][2] this compound's structure, a urea-based peptidomimetic of N-acetyl-L-aspartyl-L-glutamate (NAAG), allows for high-affinity binding to the enzyme's active site.[3][4]

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives to PSMA has been quantified across multiple studies using various assay formats. The key parameters used to define this affinity are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). These values consistently demonstrate this compound's potent, nanomolar-range affinity for PSMA.

| Ligand/Derivative | Parameter | Value (nM) | Assay / Cell Line / Notes | Citation |

| This compound (Glu-urea-Glu) | IC50 | 47 | NAALADase Activity Assay | [5] |

| This compound (Glu-urea-Glu) | Ki | 47 | From Glu-urea-Glu binding motif data | [6] |

| This compound | Ki | 8 | Not specified | [5] |

| DCFPyL (this compound derivative) | Ki | 1.1 ± 0.1 | Competitive binding assay vs. radioligand | [7][8] |

| This compound-fluorescein conjugate | - | High Affinity | Flow cytometry on LNCaP cells | [9] |

Experimental Protocols

The determination of this compound's binding affinity relies on robust and reproducible experimental protocols. The two most common methods are competitive binding assays using a radiolabeled ligand and enzymatic activity assays that measure the inhibition of PSMA's NAALADase function.

This method quantifies a ligand's affinity by measuring its ability to compete with a known high-affinity radioligand for binding to the PSMA receptor.

-

Objective: To determine the IC50 and subsequently the Ki of this compound for PSMA.

-

Materials:

-

PSMA Source: Membranes isolated from PSMA-positive prostate cancer cell lines (e.g., LNCaP).[10][11]

-

Radioligand: A high-affinity PSMA inhibitor labeled with a radioisotope, such as [¹⁷⁷Lu]Lu-PSMA-617.[10]

-

Test Ligand: this compound, serially diluted to a range of concentrations.

-

Apparatus: 96-well filter plates, vacuum manifold, gamma counter.[10]

-

-

Protocol:

-

Preparation: LNCaP cell membranes are seeded onto 96-well filter plates.

-

Competition: A fixed, known concentration of the radioligand is added to each well.

-

Incubation: Ten different concentrations of the unlabeled competitor, this compound, are added to the wells and incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[10]

-

Separation: Unbound radioligand is removed by washing the filters under vacuum with a cold buffer solution (e.g., PBS).[10]

-

Quantification: The filters, containing the cell membranes and the bound radioligand, are collected. The amount of bound radioactivity on each filter is measured using a gamma counter.[10]

-

Data Analysis: The measured radioactivity is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

This assay measures this compound's ability to inhibit the natural enzymatic function of PSMA, which is the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.[12][13]

-

Objective: To determine the IC50 of this compound by measuring the inhibition of PSMA's enzymatic activity.

-

Materials:

-

PSMA Source: Lysates from PSMA-positive LNCaP cells.[14]

-

Substrate: N-acetylaspartylglutamate (NAAG).[14]

-

Test Ligand: this compound, serially diluted to a range of concentrations.

-

Detection Kit: Amplex™ Red Glutamic Acid/Glutamate Oxidase Kit or similar fluorescent detection system.[14]

-

Apparatus: Spectrofluorometer or plate reader.

-

-

Protocol:

-

Reaction Setup: LNCaP cell lysates are incubated with various concentrations of the inhibitor (this compound).[14]

-

Enzymatic Reaction: The reaction is initiated by adding the PSMA substrate, NAAG (e.g., at 4 µM), to the mixture. The reaction is allowed to proceed for a set time (e.g., 2 hours) at 37°C.[14]

-

Glutamate Detection: A working solution from the Amplex Red kit (containing glutamate oxidase, L-alanine, and horseradish peroxidase) is added. This solution reacts with the glutamate produced by PSMA activity to generate a fluorescent product, resorufin.[14]

-

Quantification: The fluorescence intensity is measured using a fluorometer. The intensity is directly proportional to the amount of glutamate produced and thus to the PSMA activity.

-

Data Analysis: The fluorescence signal is plotted against the logarithm of the this compound concentration. The resulting curve is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of PSMA's enzymatic activity.

-

Visualizations: Workflows and Mechanisms

Caption: Workflow for determining binding affinity via competitive radioligand assay.

Caption: this compound competitively inhibits the enzymatic function of PSMA.

Caption: Conceptual model of this compound-mediated targeted drug delivery to PSMA-positive cells.

References

- 1. emjreviews.com [emjreviews.com]

- 2. cancertargetedtechnology.com [cancertargetedtechnology.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET Imaging Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the enzymatic activity of PSM: comparison with brain NAALADase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Vitro Applications of DUPA for Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), in the context of prostate cancer cell lines. This document details the binding affinity of this compound, its application in drug conjugates, and the downstream effects on cellular signaling pathways. Detailed experimental protocols and visual representations of key processes are included to facilitate the design and execution of related research.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and this compound-conjugates in various prostate cancer cell lines.

Table 1: Binding Affinity of this compound to PSMA

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | - | Ki | 8 nM | [1][2][3] |

| This compound | - | IC50 | 47 nM | [3] |

Table 2: Cytotoxicity of this compound-Drug Conjugates

| This compound Conjugate | Cell Line | Parameter | Value | Reference |

| This compound-Indenoisoquinoline | 22RV1 | IC50 | Low nanomolar range | [1][2][3][4] |

| This compound-Paclitaxel | PSMA-expressing cell lines | - | Potent cytotoxicity | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound and PSMA-positive prostate cancer cell lines.

Competitive Binding Assay

This assay is used to determine the binding affinity of this compound or this compound-conjugates to PSMA expressed on prostate cancer cells.

Materials:

-

PSMA-positive prostate cancer cell line (e.g., LNCaP, 22RV1)[6][7][8]

-

Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum[9]

-

Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-I&T, [99mTc]Tc-PSMA)[8][9]

-

Unlabeled this compound or this compound-conjugate (competitor)

-

Binding buffer (e.g., PBS with 1% BSA)[10]

-

Lysis buffer (e.g., 0.5 M NaOH)[10]

-

Multi-well plates (e.g., 24- or 96-well)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed PSMA-positive cells into multi-well plates and culture until they reach near confluence.

-

Preparation of Ligands: Prepare serial dilutions of the unlabeled competitor (this compound or this compound-conjugate). Prepare a fixed concentration of the radiolabeled PSMA ligand.

-

Incubation:

-

Wash the cells with cold binding buffer.

-

Add the radiolabeled ligand to each well.

-

For total binding, add buffer alone.

-

For determining non-specific binding, add a large excess of an unlabeled PSMA ligand.

-

For the competition curve, add the different concentrations of the competitor.

-

Incubate at 4°C for 1 hour.[9]

-

-

Washing: Remove the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioactivity.[10]

-

Cell Lysis: Add lysis buffer to each well to lyse the cells and release the bound radioactivity.[10]

-

Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of a this compound-conjugate that is taken up by and internalized into PSMA-positive cells.

Materials:

-

PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines.[11][12]

-

Radiolabeled this compound-conjugate.

-

Cell culture medium.

-

Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 3.0) to strip surface-bound ligand.[11]

-

Lysis buffer.

-

Gamma counter.

Procedure:

-

Cell Seeding: Seed both PSMA-positive and PSMA-negative cells into multi-well plates and culture to confluence.

-

Incubation:

-

Add the radiolabeled this compound-conjugate to the cells at a specific concentration.

-

Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C to allow for internalization.[11]

-

-

Washing:

-

To measure total cell uptake , wash the cells with cold PBS to remove unbound conjugate.

-

To measure internalization , first wash with the acid wash buffer to remove surface-bound conjugate, then wash with cold PBS.[11]

-

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of the incubated dose taken up by the cells (total uptake).

-

Calculate the percentage of the total uptake that was internalized.

-

Compare the uptake in PSMA-positive versus PSMA-negative cells to determine specificity.

-

Signaling Pathways and Experimental Workflow

PSMA-Mediated Signaling Pathways

PSMA expression in prostate cancer cells has been shown to modulate critical signaling pathways that promote tumor progression and survival. Upon ligand binding and activation, PSMA can influence a switch from the MAPK/ERK pathway to the pro-survival PI3K/AKT pathway.[13][14][15][16]

Experimental Workflow for In Vitro this compound Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound or its conjugates in prostate cancer cell lines.

References

- 1. This compound conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

DUPA as a Targeting Agent in Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating need for targeted cancer therapies has propelled the investigation of ligand-based drug delivery systems. Among these, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) has emerged as a highly promising targeting agent. This compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells and the neovasculature of various other solid tumors. This technical guide provides a comprehensive overview of this compound as a targeting moiety in drug delivery systems. It delves into the mechanism of PSMA-mediated targeting, detailed experimental protocols for the synthesis, conjugation, and evaluation of this compound-targeted systems, and a summary of key quantitative data. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.

Introduction: The Rationale for this compound-Targeted Drug Delivery

Conventional chemotherapy regimens are often hampered by a lack of specificity, leading to systemic toxicity and undesirable side effects. Targeted drug delivery aims to overcome these limitations by concentrating therapeutic agents at the site of disease, thereby enhancing efficacy and minimizing off-target effects. Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is an ideal target for this approach due to its high expression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] this compound, a glutamate-urea-based small molecule, binds to the enzymatic active site of PSMA with high affinity and specificity.[3] Upon binding, the this compound-PSMA complex is internalized via endocytosis, providing a mechanism for the intracellular delivery of conjugated payloads.[3][4] This process allows for the targeted delivery of a wide array of therapeutic and diagnostic agents, including small molecule drugs, nanoparticles, and imaging agents.

Mechanism of this compound-Mediated Targeting and PSMA Signaling

The targeting strategy of this compound relies on its specific recognition by PSMA on the cell surface. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the this compound-conjugate.

Recent studies have also elucidated the role of PSMA in intracellular signaling. PSMA's enzymatic activity can modulate the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[5] This suggests that targeting PSMA with agents like this compound may not only serve as a delivery mechanism but could also have direct therapeutic implications by interfering with these pro-survival pathways.

Quantitative Data on this compound-Targeted Systems

The efficacy of this compound-targeted drug delivery systems is supported by a growing body of quantitative data. The following tables summarize key parameters from various studies, including binding affinities, nanoparticle characteristics, and in vivo performance.

Table 1: Binding Affinity of this compound and this compound-Conjugates to PSMA

| Compound | Cell Line | Assay Type | IC50 / Ki | Reference |

| This compound | - | - | Ki = 8 nM | [3] |

| This compound-Indenoisoquinoline | 22RV1 | Cytotoxicity | Low nanomolar IC50 | [6] |

| This compound-6-Ahx-(natCu-NODAGA)-5-Ava-BBN(7-14)NH2 | LNCaP | Competitive Displacement | IC50 = 1.16 ± 1.35 nM | [1] |

| This compound-Paclitaxel | PSMA-expressing cell lines | Cytotoxicity | Potent cytotoxicity | [4] |

Table 2: Physicochemical Properties of this compound-Functionalized Nanoparticles

| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |

| Capecitabine-loaded PLGA NPs | 144 | -14.8 | 88.4 | [7] |

| VCR and QC-loaded PLGA NPs | Not Specified | Not Specified | VCR: 92.84 ± 3.37, QC: 32.66 ± 2.92 | [6] |

| PGZ-loaded PLGA NPs (Nanoprecipitation) | ~231 | ~ -11 | 58 ± 8 | [8] |

| DOX-loaded PLGA-PEG NPs | 420 - 790 | Lower negative than PLGA | Not Specified | [9] |

Table 3: In Vivo Tumor Accumulation of this compound-Targeted Nanoparticles

| Nanoparticle Formulation | Tumor Model | Time Point | Tumor Accumulation (%ID/g) | Reference |

| 64Cu-NOTA-mSiO2-PEG-TRC105 | 4T1 Murine Breast Cancer | 5 h | 5.4 ± 0.4 | [10] |

| 14C-labeled eNPs | Intraperitoneal Mesothelioma | 6 h | ~65% of injected dose | [11] |

| Discoidal PSPs | Not Specified | 15 min | Liver: 83 ± 18, Lungs: 48 ± 22, Spleen: 14 ± 13 | [12] |

| [89Zr]PEG-(DFB)1(ACUPA)3 | PSMA+ PC3-Pip Xenografts | Not Specified | High tumor retention | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-targeted drug delivery systems.

Synthesis and Conjugation of this compound to Nanoparticles

Objective: To covalently conjugate this compound to amine-functionalized nanoparticles via an N-hydroxysuccinimide (NHS) ester linkage.

Materials:

-

Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)

-

This compound-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

-

Dialysis membrane (appropriate MWCO) or centrifugation equipment

Protocol:

-

Preparation of this compound-NHS ester solution: Dissolve the this compound-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

-

Dispersion of nanoparticles: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 5-10 mg/mL.

-

Conjugation reaction: Add the this compound-NHS ester solution to the nanoparticle dispersion. A 10-20 fold molar excess of the this compound-NHS ester to the surface amine groups on the nanoparticles is a recommended starting point for optimization.

-

Incubation: React the mixture for 2-4 hours at room temperature with continuous, gentle mixing.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

-

Purification: Purify the this compound-conjugated nanoparticles to remove unreacted this compound-NHS ester and byproducts. This can be achieved by:

-

Centrifugation: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in fresh buffer. Repeat this process 3 times.

-

Dialysis: Dialyze the reaction mixture against the reaction buffer overnight at 4°C.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate on PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines.

Materials:

-

LNCaP and PC-3 cells

-

Complete cell culture medium

-

This compound-drug conjugate and free drug

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed LNCaP and PC-3 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of the this compound-drug conjugate and the free drug in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cellular Uptake and Internalization Studies

Objective: To quantify the cellular uptake of fluorescently labeled this compound-nanoparticles in PSMA-positive and PSMA-negative cells.

Materials:

-

Fluorescently labeled this compound-nanoparticles

-

LNCaP and PC-3 cells

-

24-well plates

-

Flow cytometer

-

Confocal microscope

Protocol (Flow Cytometry):

-

Cell Seeding: Seed LNCaP and PC-3 cells in 24-well plates and allow them to adhere overnight.

-

Nanoparticle Incubation: Treat the cells with fluorescently labeled this compound-nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).

-

Cell Harvesting: After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of nanoparticle uptake.

Protocol (Confocal Microscopy):

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Nanoparticle Incubation: Treat the cells with fluorescently labeled this compound-nanoparticles.

-

Fixation and Staining: After incubation, wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the intracellular localization of the nanoparticles using a confocal microscope.

In Vivo Biodistribution and Tumor Targeting Studies

Objective: To evaluate the biodistribution and tumor accumulation of this compound-targeted nanoparticles in a tumor xenograft mouse model.

Materials:

-

Radiolabeled or fluorescently labeled this compound-nanoparticles

-

Athymic nude mice

-

LNCaP cells

-

In vivo imaging system (e.g., IVIS for fluorescence, PET/SPECT for radiolabels)

-

Gamma counter or fluorescence plate reader

Protocol:

-

Tumor Xenograft Model: Subcutaneously inject LNCaP cells into the flank of athymic nude mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Nanoparticle Administration: Intravenously inject the labeled this compound-nanoparticles into the tumor-bearing mice via the tail vein.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the biodistribution of the nanoparticles.

-

Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Quantification:

-

For radiolabeled nanoparticles, weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

-

For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a plate reader. Create a standard curve to quantify the amount of nanoparticles in each organ.

-

Experimental and Developmental Workflow

The development of a this compound-targeted drug delivery system follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as a targeting agent for the development of effective and specific drug delivery systems for PSMA-expressing cancers. The high affinity and rapid internalization of this compound-PSMA complexes enable the delivery of potent therapeutic payloads directly to cancer cells, minimizing systemic exposure and associated toxicities. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to design and evaluate novel this compound-targeted therapies.

Future research in this area will likely focus on the development of multifunctional this compound-conjugated nanoplatforms that can co-deliver multiple therapeutic agents, incorporate imaging capabilities for theranostic applications, and overcome mechanisms of drug resistance. Furthermore, a deeper understanding of the intricacies of PSMA signaling may unveil new therapeutic strategies that can be combined with this compound-mediated drug delivery for synergistic anti-cancer effects. As our knowledge and technical capabilities expand, this compound-targeted systems are poised to play an increasingly important role in the landscape of precision oncology.

References

- 1. Frontiers | PSMA as a Target for Advanced Prostate Cancer: A Systematic Review [frontiersin.org]

- 2. [68Ga]Ga-PSMA-11 in prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prostate-Specific Membrane Antigen Targeted Deep Tumor Penetration of Polymer Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DUPA in PSMA-Targeted Imaging: A Technical Guide

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis. This has spurred the development of various PSMA-targeted ligands, among which the urea-based small molecule, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), has proven to be a highly effective scaffold. This technical guide provides an in-depth overview of the role of this compound in PSMA-targeted imaging, detailing its mechanism of action, associated signaling pathways, quantitative performance metrics, and the experimental protocols utilized in its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular imaging.

This compound: A High-Affinity Ligand for PSMA

This compound is a potent inhibitor of the N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity of PSMA.[1] Its structure mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), allowing it to bind with high affinity to the enzyme's active site.[2] This specific binding is the cornerstone of its utility in targeted imaging. By conjugating this compound to various imaging moieties, such as radioisotopes for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or fluorescent dyes for optical imaging, it is possible to achieve highly specific visualization of PSMA-expressing tissues.[2][3]

Mechanism of Action and PSMA-Mediated Signaling

The fundamental principle behind this compound-based imaging is the specific binding of the this compound moiety to the PSMA protein expressed on the cell surface. This interaction facilitates the accumulation of the conjugated imaging agent at the site of PSMA-expressing tumors.

Beyond its role as a docking site, PSMA is implicated in cellular signaling pathways that promote prostate cancer progression. Understanding these pathways provides context for the biological consequences of PSMA targeting. PSMA expression has been shown to modulate a critical switch from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway.[4][5][6][7]

This signaling redirection is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1-integrin and the type I insulin-like growth factor receptor (IGF-1R).[4][5][6] In the absence of high PSMA expression, this complex typically activates the MAPK/ERK pathway, leading to cell proliferation. However, when PSMA levels are elevated, the disruption of this complex leads to the activation of the PI3K-AKT signaling cascade, which promotes cell survival and resistance to apoptosis.

Below is a diagram illustrating the PSMA-mediated signaling pathway switch.

Quantitative Data for this compound-Based Imaging Agents

The performance of this compound-based imaging agents is quantified through various in vitro and in vivo metrics. These include binding affinity (Ki or IC50), cellular uptake and internalization rates, and biodistribution in preclinical models, typically measured as the percentage of injected dose per gram of tissue (%ID/g).

In Vitro Binding Affinity

The binding affinity of this compound and its conjugates to PSMA is a critical determinant of their imaging efficacy. This is typically assessed through competitive binding assays.

| Compound | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound | - | - | 8 | - | [1] |

| 99mTc-DUPA | LNCaP | - | - | 14 (Kd) | [8] |

| 68Ga-PSMA-I&F | LNCaP | 125I-BA)KuE | - | 7.9 - 10.5 | [9] |

| 177Lu-PSMA-I&F | LNCaP | 125I-BA)KuE | - | 7.9 - 10.5 | [9] |

In Vivo Biodistribution

Preclinical biodistribution studies in animal models bearing PSMA-positive tumors are essential for evaluating the in vivo targeting efficiency and clearance profile of this compound-based radiopharmaceuticals.

| Radiopharmaceutical | Tumor Model | Time p.i. (h) | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Muscle (%ID/g) | Reference |

| 68Ga-PSMA-I&F | LNCaP xenograft | 1 | 4.5 ± 1.8 | 106 ± 23 | - | - | - | [9] |

| 177Lu-PSMA-I&T | LNCaP xenograft | 1 | 7.96 ± 1.76 | - | - | - | - | [10] |

| 177Lu-PSMA-617 | LNCaP xenograft | 24 | 10.58 ± 4.50 | - | - | - | - | [10] |

| 225Ac-macropa-RPS-070 | LNCaP xenograft | 4 | 13 ± 3 | 52 ± 16 | - | - | - | [11] |

Experimental Protocols

The development and evaluation of this compound-based imaging agents involve a series of standardized experimental protocols.

Radiolabeling of this compound Conjugates

This compound is typically conjugated to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinamide), to enable stable radiolabeling with metallic radionuclides.[12][13]

Example Protocol for 68Ga-labeling of a DOTA-DUPA Conjugate:

-

Elution of 68Ga: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

-

Buffering: Add the 68Ga eluate to a reaction vial containing a sodium acetate (B1210297) or HEPES buffer to adjust the pH to 4.0-5.0.

-

Incubation: Add the DOTA-DUPA conjugate (typically 10-50 µg) to the buffered 68Ga solution. Incubate the reaction mixture at 95°C for 5-15 minutes.

-

Quality Control: Assess the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Competition Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled this compound conjugate by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.[14][15][16][17]

-

Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.

-

Competition: Add increasing concentrations of the unlabeled this compound conjugate to the wells.

-

Radioligand Addition: Add a constant, low concentration of a radiolabeled PSMA ligand (e.g., 125I-MIP-1072) to all wells.

-

Incubation: Incubate the plate at 4°C for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

-

Washing: Wash the cells with cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Uptake and Internalization Assay

This assay quantifies the time-dependent accumulation and internalization of a radiolabeled this compound conjugate in PSMA-expressing cells.[1][18][19][20]

-

Cell Seeding: Seed PSMA-positive cells in a multi-well plate and culture overnight.

-

Incubation: Add the radiolabeled this compound conjugate to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).

-

Surface-bound vs. Internalized Radioactivity:

-

To determine total cell-associated radioactivity (surface-bound + internalized), wash the cells with cold PBS.

-

To determine internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioligand before washing with PBS.

-

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in both sets of samples.

-

Data Analysis: Express the results as the percentage of added radioactivity per million cells.

Preclinical SPECT/CT Imaging Protocol

In vivo imaging studies in animal models are crucial for evaluating the biodistribution and tumor-targeting capabilities of radiolabeled this compound conjugates.[21][22][23][24]

-

Animal Model: Utilize immunodeficient mice bearing subcutaneous xenografts of PSMA-positive human prostate cancer cells (e.g., LNCaP).

-

Radiotracer Administration: Administer the radiolabeled this compound conjugate (e.g., 99mTc-DUPA) via intravenous injection (typically through the tail vein).

-

Imaging Time Points: Acquire SPECT/CT images at various time points post-injection (e.g., 1, 4, 24 hours) to assess the pharmacokinetics and tumor accumulation.

-

Image Acquisition: Anesthetize the mice and perform whole-body SPECT and CT scans. The CT scan provides anatomical reference for the functional SPECT data.

-

Image Analysis: Reconstruct and co-register the SPECT and CT images. Draw regions of interest (ROIs) over the tumor and various organs to quantify the radioactivity concentration.

Preclinical Development Workflow

The development of a this compound-based PSMA-targeted imaging agent follows a structured preclinical workflow, from initial design to in vivo validation.

Conclusion

This compound has established itself as a robust and versatile targeting moiety for the development of PSMA-targeted imaging agents. Its high binding affinity and specificity for PSMA, coupled with a well-understood mechanism of action, have enabled the creation of a portfolio of imaging agents with significant clinical and research applications. The standardized preclinical evaluation workflow, encompassing in vitro characterization and in vivo imaging, provides a rigorous framework for the development of novel this compound-based radiopharmaceuticals. As our understanding of PSMA biology continues to evolve, this compound and its derivatives will undoubtedly remain at the forefront of innovative strategies for the diagnosis and management of prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. PSMA-Targeted Nanotheranostics for Imaging and Radiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

- 6. researchgate.net [researchgate.net]

- 7. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Prostate-Specific Membrane-Antigen (PSMA) Targeted Micelle-Encapsulating Wogonin Inhibits Prostate Cancer Cell Proliferation via Inducing Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 22. Protocols for Dual Tracer PET/SPECT Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ansto.gov.au [ansto.gov.au]

The Core of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of DUPA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) derivatives, potent inhibitors of the prostate-specific membrane antigen (PSMA). PSMA is a well-validated target for the diagnosis and treatment of prostate cancer, and understanding the intricate relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of next-generation PSMA-targeted agents. This document delves into the quantitative data governing these interactions, detailed experimental methodologies for their evaluation, and visual representations of the key biological pathways and developmental workflows.

Data Presentation: Quantitative Structure-Activity Relationship of this compound Derivatives

The affinity and inhibitory potency of this compound derivatives are critically influenced by modifications to their core structure, linker, and conjugated payload. The following tables summarize key quantitative data from various studies, providing a comparative overview of how structural changes impact the biological activity of these compounds.

Table 1: Impact of Linker Modification on PSMA Inhibition

| Compound/Modification | Linker Composition | IC50 (nM) | Ki (nM) | Reference |

| This compound | - | 47 | 8 | [1] |

| MIP-1072 | 4-iodobenzylamino | - | 4.6 ± 1.6 | [2] |

| MIP-1095 | 3-(4-iodophenyl)ureido | - | 0.24 ± 0.14 | [2] |

| PSMA-I&T derivative 1 | Ac-YFK(Sub-KuE) | 15.0 ± 1.3 | - | [3] |

| PSMA-I&T derivative 5 | Naphthylalanine modification | Lower than reference | - | [3] |

| PSMA-I&T derivative 6 | Naphthylalanine modification | Lower than reference | - | [3] |

| PSMA-I&T derivative 4 | Biphenylalanine residue | 10-fold lower than reference | - | [3] |

| P17 | 3-styryl-l-Ala | ~15 | - | [1] |

| P18 | 3-styryl-l-Ala with phenyl group | ~10 | - | [1] |

Table 2: Influence of Chelator on PSMA Binding Affinity of this compound-based Radiopharmaceuticals

| Compound | Chelator | IC50 (nM) | Internalization (%ID/g) | Reference |

| [68Ga]Ga-PSMA-11 | HBED-CC | - | - | [4] |

| [68Ga]Ga-PSMA-617 | DOTA | - | Lower than CHX-A''-DTPA conjugate | [5] |

| [68Ga]Ga-CHX-A''-DTPA conjugate | CHX-A''-DTPA | Nanomolar range | Higher than PSMA-617 | [5] |

| [177Lu]Lu-PSMA-617 | DOTA | - | 2.13 ± 1.36 (kidney, 24h) | [6] |

| [177Lu]Lu-PSMA-ALB-02 | DOTA with albumin binder | High | High kidney uptake | [7] |

| [177Lu]Lu-PSMA-ALB-05 | DOTA with albumin binder | High | High kidney uptake | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of this compound derivatives. This section provides methodologies for key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay for PSMA

This protocol is adapted from a standard procedure for determining the binding affinity of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.[8]

Materials:

-

Membrane Preparation: Homogenized tissue or cells expressing PSMA.

-

Radioligand: A high-affinity PSMA radioligand (e.g., [125I]MIP-1095).

-

Test Compounds: this compound derivatives at various concentrations.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well plates, filter mats (e.g., GF/C filters presoaked in 0.3% PEI), and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail).

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C.

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[8]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation (containing 3-20 µg protein for cells or 50-120 µg for tissue).[8]

-

50 µL of the competing test compound at various concentrations.

-

50 µL of the radioligand solution in buffer.

-

-

Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled PSMA inhibitor).

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

-

-

Filtration and Washing:

-

Terminate the incubation by vacuum filtration onto the presoaked filter mats using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.[8]

-

-

Counting:

-

Dry the filters for 30 minutes at 50°C.[8]

-

Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol 2: In Vitro Cellular Uptake and Internalization Assay

This protocol outlines the procedure to determine the extent to which PSMA-targeted radiopharmaceuticals are taken up and internalized by cancer cells.

Materials:

-

Cell Lines: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines.

-

Radiolabeled this compound derivative.

-

Cell Culture Medium: Appropriate for the cell lines used.

-

Binding Buffer: E.g., RPMI 1640 with 1% human serum albumin.

-

Acid Wash Buffer: 50 mM glycine, 100 mM NaCl, pH 2.8.

-

Lysis Buffer: 0.1 M NaOH.

-

24-well plates, gamma counter.

Procedure:

-

Cell Seeding:

-

Seed PSMA-positive and PSMA-negative cells in 24-well plates (e.g., 10^5 cells/well) and allow them to adhere overnight.[9]

-

-

Cellular Uptake:

-

Wash the cells once with PBS.

-

Add the radiolabeled this compound derivative (e.g., 7.4 KBq in 500 µL of binding buffer) to each well.[9]

-

Incubate at 37°C for various time points (e.g., 1, 4, and 24 hours).[9]

-

At each time point, aspirate the medium and wash the cells twice with 1 mL of cold PBS.

-

Lyse the cells with lysis buffer and collect the lysate for gamma counting. This represents the total cellular uptake.

-

-

Internalization:

-

Following the incubation with the radiolabeled compound and washing with PBS as described above, add the acid wash buffer to the cells and incubate for 5-10 minutes at room temperature to strip off surface-bound radioactivity.

-

Collect the acid wash supernatant (representing the membrane-bound fraction).

-

Wash the cells again with PBS.

-

Lyse the cells with lysis buffer and collect the lysate (representing the internalized fraction).

-

Measure the radioactivity in both the acid wash and the cell lysate using a gamma counter.

-

The percentage of internalization is calculated as: (Internalized counts / (Internalized counts + Membrane-bound counts)) x 100.

-

-

Data Analysis:

-

Express the uptake as a percentage of the initial activity added to the well.

-

Compare the uptake and internalization in PSMA-positive and PSMA-negative cells to determine specificity.

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the development and mechanism of action of this compound derivatives.

Caption: PSMA signaling redirects from MAPK to the PI3K-AKT pathway.

Caption: Workflow for PSMA-targeted radiopharmaceutical development.

Caption: Logical relationships in this compound derivative SAR.

References

- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of Novel Glutamate-Urea-Lysine Analogs that Target Prostate Specific Membrane Antigen as Molecular Imaging Pharmaceuticals for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Therapy of Prostate Cancer with a Long-Lasting Prostate-Specific Membrane Antigen Targeting Agent 90Y-DOTA-EB-MCG - PMC [pmc.ncbi.nlm.nih.gov]

DUPA Compound: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid, commonly known as DUPA, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of many other solid tumors, while its expression in normal tissues is limited. This differential expression makes PSMA an attractive target for the selective delivery of therapeutic and imaging agents to tumors. This compound's high affinity and specificity for PSMA have led to its extensive use as a targeting ligand in the development of this compound-drug conjugates for cancer therapy and diagnostics. This technical guide provides a comprehensive overview of the available safety and toxicity data for the this compound compound, with a focus on preclinical findings.

Preclinical Safety Profile of this compound-Conjugates

Direct and extensive toxicological studies on the unconjugated this compound molecule are not widely available in the public domain. The safety profile of this compound is primarily inferred from the numerous preclinical studies conducted on this compound-drug conjugates. A consistent finding across these studies is the lack of toxicity attributed to the this compound targeting moiety itself.

In various preclinical models, this compound-conjugated therapeutics have been reported to be well-tolerated, with no significant signs of toxicity. Safety assessments in these studies typically include monitoring for changes in body weight, general behavior, and overall health of the animal models. The absence of adverse effects in these studies suggests that this compound, at the concentrations used for targeted delivery, does not contribute to systemic toxicity.

For instance, studies involving this compound conjugated to cytotoxic agents have shown that the conjugates exhibit potent anti-tumor activity without causing a noticeable loss in body weight or other signs of distress in the treated mice.[1][2][3][4] This indicates that the toxicity observed is primarily due to the cytotoxic payload being selectively delivered to the tumor cells, rather than any inherent toxicity of the this compound ligand.

General Safety and Hazard Information

While specific, quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for unconjugated this compound are not readily found in published literature, a general hazard assessment can be compiled from available safety data sheets for structurally related chemicals.

| Hazard Category | Observation | Recommendations |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[5] | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[5] |

| Ingestion | May be harmful if swallowed.[5] | Do not ingest. Wash hands after handling and before eating.[5] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation.[5] | Wear protective gloves and clothing to prevent skin exposure.[6] |

| Eye Contact | May cause eye irritation.[5] | Wear safety glasses or goggles.[6] |

It is important to note that these are general precautions for handling fine chemical powders and may not reflect the toxicological profile of this compound when administered in a biological system, where it is typically in solution at low concentrations.

Mechanism of Action: this compound-PSMA Binding and Internalization

The biological activity of this compound is predicated on its high-affinity binding to the extracellular domain of PSMA. Upon binding, the this compound-PSMA complex is internalized into the cell through endocytosis. This process is central to the mechanism of action for this compound-drug conjugates, as it facilitates the delivery of the therapeutic payload directly into the target cancer cells.

Standard Preclinical Safety Assessment Workflow

For a small molecule targeting ligand like this compound, a comprehensive safety and toxicity profile would be established through a standard preclinical testing workflow. The following diagram illustrates the key stages and experimental protocols involved in such an assessment. While the specific results for unconjugated this compound are not publicly available, this workflow represents the established process for regulatory submission.

Experimental Protocols Overview

-

In Silico Toxicity Prediction: Computational models are used to predict potential toxicities based on the chemical structure of the compound.

-

Genotoxicity Assays: A battery of tests, including the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay, are conducted to assess the potential of the compound to cause genetic damage.[7][8][9][10][11]

-

In Vitro Safety Pharmacology: These studies evaluate the effect of the compound on specific molecular targets known to be associated with adverse drug reactions, such as the hERG potassium channel, which is linked to cardiac arrhythmias.[12]

-

Pharmacokinetics and Pharmacodynamics (PK/PD): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.[13][14][15] Understanding the pharmacokinetic profile is crucial for designing subsequent toxicity studies.

-

Acute Toxicity Studies: These studies involve the administration of a single dose of the compound to animal models to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[16][17][18][19][20]

-

Sub-chronic Toxicity Studies: In these studies, the compound is administered repeatedly over a longer period (e.g., 28 or 90 days) to evaluate the potential for cumulative toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[21][22][23][24]

-

In Vivo Safety Pharmacology: These studies assess the effects of the compound on major physiological systems, including the central nervous, cardiovascular, and respiratory systems.[25][26][27]

Conclusion

Based on the extensive use of this compound in preclinical studies of PSMA-targeted therapies and imaging agents, the this compound compound is considered to have a favorable safety profile with low intrinsic toxicity. The lack of adverse effects attributed to the this compound moiety in numerous this compound-conjugate studies provides strong evidence for its safety as a targeting ligand. While a comprehensive, publicly available toxicological dossier for unconjugated this compound is not available, the standard preclinical safety assessment workflow provides a clear framework for the types of studies required for a full regulatory evaluation. For researchers and drug development professionals, this compound represents a well-validated and safe targeting ligand for the development of novel PSMA-targeted agents. Standard laboratory precautions for handling chemical powders should be followed when working with the unconjugated this compound compound.

References

- 1. altasciences.com [altasciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligands for Target Protein for PROTAC | TargetMol [targetmol.com]

- 4. This compound conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. inotiv.com [inotiv.com]

- 10. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content.noblelifesci.com [content.noblelifesci.com]

- 18. labscorps.co.uk [labscorps.co.uk]

- 19. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Subchronic oral toxic effects of 2,4-dinitroaniline in wistar rats: A comprehensive toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of subchronic toxicity data using the benchmark dose approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ojs.ikm.mk [ojs.ikm.mk]

- 25. The role of pharmacological profiling in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fda.gov [fda.gov]

- 27. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Foundational Research of DUPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seminal Research on Urea-Based PSMA Inhibitors

The foundational research leading to the development of DUPA can be traced back to the work on potent urea-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCP II), another name for PSMA or NAALADase. A pivotal publication in this area is:

-

Kozikowski, A. P., Nan, F., Conti, P., Zhang, J., Ramadan, E., Bzdega, T., ... & Wroblewski, J. T. (2001). Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase). Journal of Medicinal Chemistry, 44(3), 298–301. [1][2][3]

This paper described the rational design and synthesis of a series of urea-based compounds that demonstrated high affinity for NAALADase. The core structure, a glutamate-urea-glutamate moiety, was identified as a highly effective pharmacophore for inhibiting the enzyme's activity. This work was instrumental in establishing the fundamental chemical scaffold from which this compound was derived.

Synthesis of this compound

The synthesis of this compound involves the formation of a urea (B33335) linkage between two L-glutamic acid molecules. While the 2001 Kozikowski paper laid the conceptual foundation, subsequent publications have provided more explicit synthetic details. A generalizable synthetic scheme has been described in various sources.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the use of protecting groups to ensure regioselectivity. The following is a generalized protocol synthesized from multiple sources describing the synthesis of urea-based PSMA inhibitors.[4][5][6]

Materials:

-

L-glutamic acid di-tert-butyl ester hydrochloride

-

Triethylamine (B128534) (TEA)

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and purification apparatus (e-g-, silica (B1680970) gel for chromatography)

Procedure:

-

Isocyanate Formation:

-

Dissolve L-glutamic acid di-tert-butyl ester hydrochloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (TEA) to neutralize the hydrochloride salt.

-

Slowly add a solution of triphosgene in DCM to the reaction mixture. The triphosgene acts as a phosgene (B1210022) equivalent to form the isocyanate intermediate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Urea Formation:

-

To the in situ generated isocyanate, add a second equivalent of L-glutamic acid di-tert-butyl ester hydrochloride that has been neutralized with TEA in DCM.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

-

Deprotection:

-

The resulting protected this compound (with tert-butyl ester groups) is then deprotected. This is typically achieved by treating the compound with a strong acid such as trifluoroacetic acid (TFA) in DCM.

-

Alternatively, if benzyl (B1604629) protecting groups are used, deprotection can be carried out by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Purification:

-

The crude this compound is purified using an appropriate method, such as silica gel chromatography or recrystallization, to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Binding Affinity Data

The affinity of this compound and its derivatives for PSMA has been quantified in numerous studies using various experimental assays. The most common metrics reported are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values provide a quantitative measure of the ligand's potency and its ability to bind to the PSMA target.

| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| This compound | NAALADase Inhibition | LNCaP cell lysate | - | 8 | - | [7] |

| This compound-conjugate | Competitive Binding | LNCaP cells | 25 ± 8 | - | - | [8] |

| This compound-conjugate | NAALADase Inhibition | PSMA | - | 6 ± 2 | - | [8] |

| [¹²³I]MIP-1072 (this compound analog) | Saturation Binding | LNCaP cells | - | - | 0.25 ± 0.11 | [8] |

| This compound-conjugate | Competitive Binding | LNCaP cells | - | - | - | [9] |

| This compound-conjugate | Internalization Assay | LNCaP cells | - | - | - | [9] |

Key Experimental Protocols

NAALADase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PSMA (NAALADase). The protocol typically involves incubating the enzyme with its substrate, N-acetyl-aspartyl-glutamate (NAAG), in the presence and absence of the inhibitor.[10][11][12][13][14]

Materials:

-

Source of PSMA/NAALADase enzyme (e.g., LNCaP cell lysate)

-

Radiolabeled substrate, such as [³H]-NAAG

-

Test inhibitor compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Ion-exchange resin (to separate substrate from product)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitor compound.

-

In a reaction tube, combine the assay buffer, the PSMA enzyme source, and the inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-NAAG.

-

Incubate the reaction mixture at 37 °C for a defined period.

-

Stop the reaction by adding an appropriate quenching solution (e.g., an acidic solution).

-

Separate the radiolabeled product (e.g., [³H]-glutamate) from the unreacted substrate using an ion-exchange column.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a non-radiolabeled ligand (competitor) for a receptor by measuring its ability to compete with a known radioligand.[9]

Materials:

-

PSMA-expressing cells (e.g., LNCaP cells)

-

A known radioligand with high affinity for PSMA (e.g., a radiolabeled this compound analog)

-

The non-radiolabeled test compound (e-g-, this compound)

-

Binding buffer

-

Cell harvesting equipment and filters

-

Gamma counter or scintillation counter

Procedure:

-

Culture PSMA-positive cells (e.g., LNCaP) in appropriate multi-well plates.

-

Prepare serial dilutions of the non-radiolabeled competitor compound.

-

Add the competitor at various concentrations to the wells containing the cells.

-

Add a fixed concentration of the radioligand to all wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the amount of bound radioactivity using a gamma or scintillation counter.

-

Plot the bound radioactivity as a function of the competitor concentration to determine the IC50 value.

Signaling Pathways and Internalization

Upon binding of this compound to PSMA, the receptor-ligand complex is internalized by the cell. This process is crucial for the delivery of conjugated therapeutic agents. The interaction also triggers downstream signaling cascades that can influence cell survival and proliferation.

PSMA Internalization Pathway

The internalization of the this compound-PSMA complex primarily occurs through clathrin-mediated endocytosis.[15][16] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. Once inside the cell, the complex can traffic through various endosomal compartments.

Internalization pathway of the this compound-PSMA complex.

PSMA-Mediated Signaling

Research has shown that PSMA is not merely a passive receptor but an active participant in cellular signaling. Its expression and enzymatic activity can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[1][17][18][19][20] The binding of ligands like this compound can influence these signaling cascades.

Simplified overview of PSMA-mediated signaling pathways.

Conclusion

The discovery of this compound as a high-affinity ligand for PSMA has been a pivotal moment in the field of prostate cancer research and clinical management. Stemming from foundational studies on urea-based inhibitors of glutamate carboxypeptidase II, this compound has become an indispensable tool for the targeted delivery of imaging and therapeutic agents. The detailed understanding of its synthesis, binding kinetics, and the cellular processes it influences continues to drive the development of next-generation PSMA-targeted theranostics, offering hope for more effective and personalized treatments for prostate cancer.

References

- 1. urotoday.com [urotoday.com]

- 2. Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection afforded by NAAG and NAALADase inhibition requires glial cells and metabotropic glutamate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blockade of NAALADase: a novel neuroprotective strategy based on limiting glutamate and elevating NAAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel Prostate-Specific Membrane-Antigen (PSMA) Targeted Micelle-Encapsulating Wogonin Inhibits Prostate Cancer Cell Proliferation via Inducing Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

DUPA: A Versatile Targeting Ligand for Theranostics Beyond Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a potent and high-affinity small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) overexpressed on prostate cancer cells. While this compound's application in targeting prostate cancer is well-established, the expression of PSMA on the neovasculature of a wide array of solid tumors opens a new frontier for its use in oncology. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its burgeoning applications beyond prostate cancer. We delve into detailed experimental protocols for the synthesis and conjugation of this compound, summarize key quantitative data from preclinical studies, and present signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound-based targeted therapies and imaging agents for a variety of malignancies.

Introduction: this compound and its Target, PSMA

This compound is a urea-based peptidomimetic that binds with high affinity and specificity to the enzymatic active site of Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII) or folate hydrolase I (FOLH1). PSMA is a type II transmembrane glycoprotein with enzymatic functions related to folate metabolism and cell signaling.

While initially identified and extensively studied in the context of prostate cancer, where its expression correlates with disease aggressiveness and metastasis, subsequent research has revealed that PSMA is also expressed on the endothelial cells of the tumor neovasculature in a broad spectrum of solid tumors. This includes, but is not limited to:

-

Glioblastoma

-

Renal Cell Carcinoma

-

Melanoma

-

Salivary Gland Cancers

-

Soft Tissue Sarcomas

-

Breast Cancer (especially triple-negative)

-

Lung Cancer

-

Colorectal Cancer

This widespread expression in the tumor microenvironment, but not in the vasculature of healthy tissues, makes PSMA an attractive target for the delivery of therapeutic and imaging agents to a variety of cancers, expanding the utility of PSMA-targeting ligands like this compound far beyond prostate cancer. Upon binding to PSMA, this compound-conjugates are internalized via a clathrin-mediated endocytosis pathway, allowing for the intracellular delivery of a conjugated payload.[1]

Applications of this compound Beyond Prostate Cancer